3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and a propoxybenzene ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 3-methyl-4-hydroxyquinoline with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The propoxybenzene moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the propoxybenzene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 3-methyl-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butanamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxybenzene moiety, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-10-25-18-8-6-16(11-13(18)2)26(23,24)21-15-5-7-17-14(12-15)4-9-19(22)20-17/h5-8,11-12,21H,3-4,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXAZMAWDEPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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